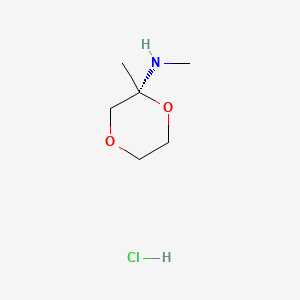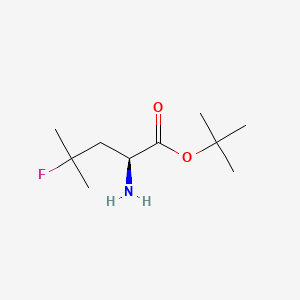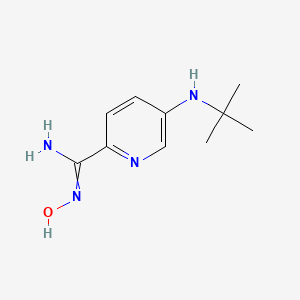
Pyrimidine-4,5,6-triamine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-4,5,6-triamine sulfate is an organic compound with the molecular formula C4H10N6O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine-4,5,6-triamine sulfate is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrimidine-4,5,6-triamine sulfate can be synthesized through several methods. One common method involves the reduction of 4,6-diamino-5-nitrosopyrimidine using hydrogen in the presence of a palladium catalyst. The reaction is typically carried out in methanol at room temperature for about 8 hours . Another method involves the reduction of 4,6-diamino-5-(p-tolylazo)pyrimidine using Raney nickel as a catalyst in water at 90°C for 6 hours .
Industrial Production Methods
Industrial production of pyrimidine-4,5,6-triamine sulfate often involves large-scale synthesis using similar reduction methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine-4,5,6-triamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: As mentioned earlier, it can be synthesized through reduction reactions.
Substitution: It can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium or Raney nickel catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine derivatives with different functional groups, while substitution reactions can yield a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
Pyrimidine-4,5,6-triamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of pyrimidine-4,5,6-triamine sulfate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit pyrimidine biosynthesis in bacteria, making it effective against a wide range of bacterial infections . The compound’s effectiveness is thought to be due to its ability to interfere with the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6-Triaminopyrimidine: A closely related compound with similar chemical properties.
2,4,5,6-Tetraaminopyrimidine: Another derivative of pyrimidine with four amino groups.
Uniqueness
Pyrimidine-4,5,6-triamine sulfate is unique due to its specific arrangement of amino groups and its sulfate salt form. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Conclusion
Pyrimidine-4,5,6-triamine sulfate is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex organic compounds and potential therapeutic agents.
Propiedades
Fórmula molecular |
C4H7N5O4S-2 |
|---|---|
Peso molecular |
221.20 g/mol |
Nombre IUPAC |
pyrimidine-4,5,6-triamine;sulfate |
InChI |
InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)/p-2 |
Clave InChI |
RKJICTKHLYLPLY-UHFFFAOYSA-L |
SMILES canónico |
C1=NC(=C(C(=N1)N)N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)




![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)
![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)



